1-Octadecanesulfonic acid
Description
1-Octanesulfonic acid (CAS No. 3944-72-7) is an alkyl sulfonic acid with an 8-carbon chain (C₈H₁₈O₃S) and a molecular weight of 194.295 g/mol in its acid form . Its sodium salt (CAS No. 5324-84-5), sodium 1-octanesulfonate, is a widely used derivative with a molecular weight of 216.27 g/mol . This compound is characterized by a sulfonic acid group (-SO₃H) directly bonded to the terminal carbon of the octane chain, conferring strong surfactant properties and high water solubility. It is commonly employed as an ion-pairing agent in high-performance liquid chromatography (HPLC) for separating polar compounds like peptides , and in industrial applications as a detergent or emulsifier .
Properties
CAS No. |
120519-47-3 |
|---|---|
Molecular Formula |
C18H38O3S |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
octadecane-1-sulfonic acid |
InChI |
InChI=1S/C18H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3,(H,19,20,21) |
InChI Key |
CACRRXGTWZXOAU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)O |
Other CAS No. |
120519-47-3 6140-87-0 |
Synonyms |
octadecane-1-sulfonic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
The sulfonic acid group (-SO₃H) readily donates protons, forming sulfonate salts with bases. For example:
| Reactants | Conditions | Products | Reference |
|---|---|---|---|
| 1-Octadecanesulfonic acid + NaOH | Aqueous, room temperature | Sodium 1-octadecanesulfonate + H₂O |
Key Findings :
-
The sodium salt (C₁₈H₃₇SO₃⁻Na⁺) is stable and non-reactive under standard storage conditions .
-
The reaction is irreversible due to the strong acidity of the sulfonic acid group (pKa ~ -6) .
Salt Formation with Metals
This compound reacts with reactive metals (e.g., Mg, Zn) to produce hydrogen gas and metal sulfonates:
| Metal | Reaction Equation | Products | Reference |
|---|---|---|---|
| Mg | 2 C₁₈H₃₇SO₃H + Mg → Mg(C₁₈H₃₇SO₃)₂ + H₂↑ | Magnesium sulfonate + H₂ |
Mechanism :
-
The reaction proceeds via proton transfer from the sulfonic acid to the metal, analogous to carboxylic acid behavior .
Thermal Decomposition
At elevated temperatures (>440°C), this compound decomposes into sulfur oxides, carbon oxides, and water :
| Conditions | Major Products | Hazardous Byproducts | Reference |
|---|---|---|---|
| High temperature (>440°C) | SO₂, CO₂, H₂O | Sulfur oxides (SO₃) |
Safety Notes :
Reactivity with Organic Bases
The compound is incompatible with organic bases, leading to neutralization or complexation. For example, reaction with ammonia forms ammonium sulfonate:
Applications :
-
Sulfonate salts are widely used as surfactants and ion-exchange agents due to their amphiphilic structure .
Stability Against Oxidation
The sulfonic acid group is highly oxidized, rendering this compound resistant to further oxidation under ambient conditions . This contrasts
Comparison with Similar Compounds
Key Observations :
- Chain Length : Increasing chain length (C₈ → C₁₈) reduces water solubility due to hydrophobic interactions but enhances micelle stability .
- Functional Groups : Sulfonic acids (-SO₃H) are stronger acids (pKa ~ -1.5) compared to sulfate esters (-OSO₃H, pKa ~ 1–2), making their sodium salts more effective in acidic HPLC conditions .
Physicochemical and Functional Differences
Solubility and Critical Micelle Concentration (CMC)
Research Findings :
Chromatographic Performance
In HPLC, sodium 1-octanesulfonate outperforms shorter-chain analogs (e.g., heptanesulfonate) in resolving polar analytes due to balanced hydrophobicity and ion-pairing efficiency. For example, it achieves baseline separation of tri-peptides using acetonitrile/acetic acid mobile phases with 0.05 mol/L additive . In contrast, sodium 1-dodecanesulfonate (C₁₂) is less effective in polar solvents due to reduced solubility .
Environmental and Regulatory Considerations
- Perfluorinated Analogs : Perfluorooctanesulfonic acid (PFOS, C₈F₁₇SO₃H) is a persistent environmental pollutant restricted under the Stockholm Convention. Unlike PFOS, 1-octanesulfonic acid lacks fluorine atoms and degrades more readily .
Q & A
Q. What experimental designs are optimal for studying the interaction of this compound with lipid bilayers or surfactants?
- Methodological Answer: Employ Langmuir-Blodgett troughs to measure surface pressure-area isotherms, combined with fluorescence microscopy to visualize membrane disruption. For quantitative analysis, use small-angle X-ray scattering (SAXS) to study micelle formation. Control variables include pH, ionic strength, and temperature .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer: Conduct systematic solubility studies using the shake-flask method, documenting solvent polarity, Hansen solubility parameters, and temperature. Statistical tools like ANOVA can identify outliers. Cross-validate results with computational models (e.g., COSMO-RS) to account for solvent-solute interactions .
Q. What advanced statistical approaches are recommended for analyzing clustered data in studies involving this compound?
- Methodological Answer: For clustered or nested data (e.g., repeated measurements across batches), use mixed-effects models to account for intra- and inter-group variability. Software like R (lme4 package) or SAS PROC MIXED enables robust analysis. Sensitivity testing ensures model validity .
Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?
- Methodological Answer: Follow OECD guidelines for acute toxicity testing in aquatic organisms (e.g., Daphnia magna). Use LC50/EC50 assays and measure biodegradation via OECD 301F (manometric respirometry). For bioaccumulation potential, apply quantitative structure-activity relationship (QSAR) models .
Methodological Best Practices
Q. What protocols should be followed to ensure reproducibility in this compound research?
- Document all experimental parameters (e.g., reagent lot numbers, instrument calibration dates) in supplementary materials. Use internal standards (e.g., deuterated analogs) for quantitative analyses. Share raw data in open-access repositories .
Q. How should researchers address discrepancies between experimental and computational data for this compound?
Q. What are the key considerations for comparative studies between this compound and shorter-chain analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
